N-(2-methoxybenzyl)cyclopropanamine
Overview
Description
N-(2-methoxybenzyl)cyclopropanamine is a compound with the molecular formula C11H15NO . It contains a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 28 atoms, consisting of 15 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The compound also contains 1 three-membered ring and 1 six-membered ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound has a molecular weight of 177.25 .Scientific Research Applications
Pharmacological and Toxicological Properties
N-(2-methoxybenzyl)cyclopropanamine and its derivatives, commonly known as NBOMes, are potent hallucinogens, mainly acting as serotonin 5-HT2A receptor agonists. Although primarily known for their recreational use, these compounds are also used for research purposes, particularly in the study of serotonin receptors and their effects on behavior and thermoregulation. For instance, 25CN-NBOMe, a derivative, has been investigated for its pharmacokinetics, systemic toxicity, effects on thermoregulation, and acute behavioral effects in animal models. Despite their hallucinogenic properties and potential for abuse, these compounds' unique interaction with serotonin receptors makes them valuable in neuroscience research (Šíchová et al., 2022).
Neuroprotective Potential
Interestingly, some studies have explored the potential neuroprotective effects of compounds structurally related to this compound. For example, specific Ca(2+) channel blockers, with structural similarities, have been examined for their protective effects against cerebral ischemia-induced brain injury. These studies suggest that certain structural analogs of this compound might have therapeutic potential in treating or mitigating neural damage due to ischemic events (Hicks et al., 2000).
Role in Pain Management and Anesthesia
Further research indicates that certain derivatives of this compound may have applications in pain management and anesthesia. Studies on analogs such as SLL-1206 have demonstrated potent and long-lasting antinociceptive actions in rodent models of pain, hinting at their potential utility in developing new pain relief drugs. Notably, these compounds have been shown to produce these effects without causing sedation or aversion, which are common side effects of many pain management drugs (Wei et al., 2021).
Imaging and Diagnostic Applications
In diagnostic imaging, certain benzyl-substituted phenethylamines structurally related to this compound have been radiolabeled for cerebral positron emission tomography (PET) studies. Although the brain penetration of these compounds was found to be very low, making them unsuitable for certain types of cerebral PET studies, the approach underscores the potential utility of this compound derivatives in developing novel imaging agents for various biomedical applications (Vasdev et al., 2005).
Safety and Hazards
Future Directions
Given the potential hazards associated with N-(2-methoxybenzyl)cyclopropanamine and related compounds, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate their potential harmful effects . This includes more detailed studies on their in vitro toxicity profile, pharmacokinetics, and acute behavioral effects .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-2-4-9(11)8-12-10-6-7-10/h2-5,10,12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOPSPCKQDXAKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405970 | |
Record name | N-(2-methoxybenzyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625437-49-2 | |
Record name | N-(2-methoxybenzyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(2-methoxyphenyl)methyl]cyclopropanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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